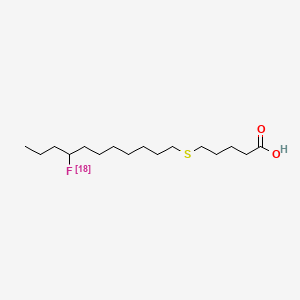

18F-Ftha

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

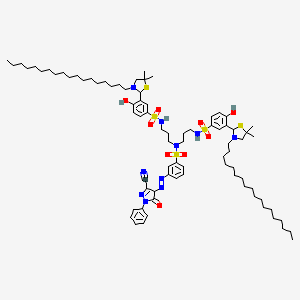

14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid is a radiocompound used for imaging fatty acid circulation by positron emission tomography. This compound has gained significant attention due to its ability to visualize lipid metabolism, which is crucial for understanding various metabolic diseases .

準備方法

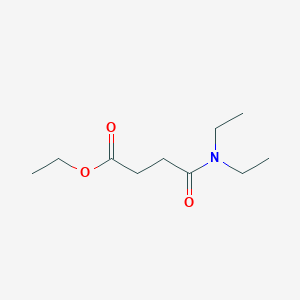

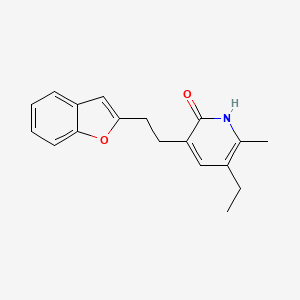

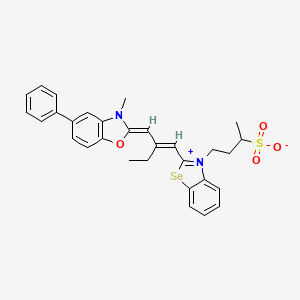

Synthetic Routes and Reaction Conditions: The synthesis of 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid involves a nucleophilic substitution reaction. The precursor, benzyl-14-(R,S)-tosyl-6-thia-heptadecanoate, undergoes a nucleophilic reaction with fluorine-18, followed by hydrolysis and purification using high-performance liquid chromatography . The reaction conditions are optimized to achieve a high radiochemical yield and purity .

Industrial Production Methods: Industrial production of 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid has been automated using synthesizers like the Elixys module. This automation has significantly increased the radiochemical yield and reduced radiation exposure during production . The process includes nucleophilic labeling, deprotection, and purification steps, ensuring the final product meets the necessary quality control standards .

化学反応の分析

Types of Reactions: 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid primarily undergoes nucleophilic substitution reactions during its synthesis . It can also participate in hydrolysis reactions during the purification process .

Common Reagents and Conditions: The common reagents used in the synthesis include benzyl-14-(R,S)-tosyl-6-thia-heptadecanoate as the precursor and fluorine-18 as the nucleophile . The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .

Major Products: The major product formed from these reactions is 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid, which is then purified to remove any unreacted precursors and by-products .

科学的研究の応用

14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid is widely used in scientific research for imaging fatty acid metabolism. It is particularly useful in studying metabolic diseases such as diabetes, cardiovascular diseases, and obesity . In addition, it has applications in cancer research, where it helps visualize tumor metabolism . The compound is also used in preclinical studies involving animal models to understand the biodistribution and partitioning of fatty acids in various tissues .

作用機序

14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid acts as a fatty acid analogue, mimicking the behavior of natural fatty acids in the body. It is taken up by tissues and incorporated into lipid pools, allowing for the visualization of fatty acid metabolism using positron emission tomography . The compound’s uptake is influenced by factors such as insulin levels, which affect its distribution and clearance from tissues .

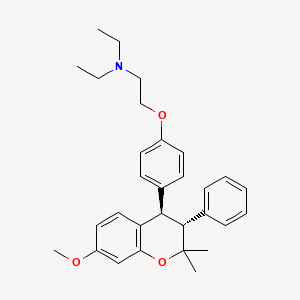

類似化合物との比較

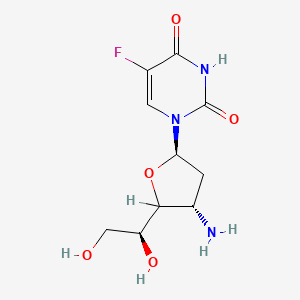

Similar Compounds:

- 2-deoxy-2-[18F]fluoro-D-glucose

- [1-11C]palmitate

Uniqueness: While 2-deoxy-2-[18F]fluoro-D-glucose is the gold standard for imaging glucose metabolism, 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid provides unique insights into fatty acid metabolism . Unlike [1-11C]palmitate, which has a short half-life, 14-(R,S)-[18F]fluoro-6-thia-heptadecanoic acid offers a longer imaging window, making it more suitable for certain metabolic studies .

特性

CAS番号 |

137564-73-9 |

|---|---|

分子式 |

C16H31FO2S |

分子量 |

305.5 g/mol |

IUPAC名 |

5-(8-(18F)fluoranylundecylsulfanyl)pentanoic acid |

InChI |

InChI=1S/C16H31FO2S/c1-2-10-15(17)11-6-4-3-5-8-13-20-14-9-7-12-16(18)19/h15H,2-14H2,1H3,(H,18,19)/i17-1 |

InChIキー |

WZMTZBLNUCAEPM-SJPDSGJFSA-N |

異性体SMILES |

CCCC(CCCCCCCSCCCCC(=O)O)[18F] |

正規SMILES |

CCCC(CCCCCCCSCCCCC(=O)O)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。